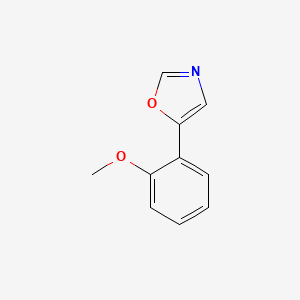

2-Cyclohexanoyloxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

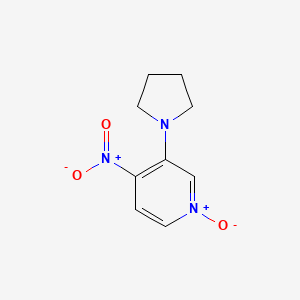

2-Cyclohexanoyloxazole (CHO) is an organic compound that has been extensively studied in the laboratory due to its interesting chemical and physical properties. It is a cyclic ketone that can be synthesized in a variety of ways, and has been found to have a wide range of applications in the scientific and medical fields.

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

One significant application of related compounds involves the development of new anti-inflammatory agents. For instance, 2-(2-Arylphenyl)benzoxazole has been identified as a novel scaffold for selective cyclooxygenase-2 (COX-2) inhibition, with certain derivatives showing comparable or better anti-inflammatory potency than commonly used NSAIDs like celecoxib and diclofenac. This finding underscores the potential of 2-Cyclohexanoyloxazole analogs in creating safer, more effective anti-inflammatory medications (Seth et al., 2014).

Synthesis of Heterocyclic Compounds

The synthesis of azoles, such as benzoxazoles and benzimidazoles, from precursors including 2-aroylcyclohexanones, highlights the versatility of this compound derivatives in generating biologically and industrially significant heterocyclic compounds. These processes are crucial for producing materials with varied applications, from pharmaceuticals to functional materials for engineering (Mikhailovskii et al., 2010).

Catalysis and Ligand Development

Research into 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid introduces a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis. These ligands, suitable for alkylzinc additions to aldehydes, represent a novel application of this compound derivatives in enantioselective synthesis, demonstrating their role in advancing synthetic methodologies (Wipf & Wang, 2002).

Mecanismo De Acción

Target of Action

This compound belongs to the oxazole class of heterocyclic compounds, which are known for their diverse biological activities . .

Mode of Action

The mode of action of 2-Cyclohexanoyloxazole is currently unknown due to the lack of specific studies on this compound. Oxazole derivatives, in general, are known to interact with various biological targets and exhibit a wide range of activities

Biochemical Pathways

Oxazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects . .

Result of Action

The specific molecular and cellular effects of this compound are currently unknown. Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . .

Propiedades

IUPAC Name |

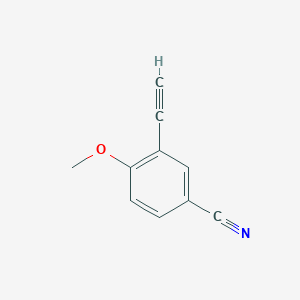

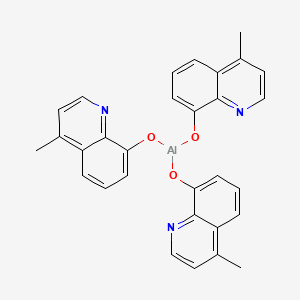

cyclohexyl(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRAARROORBNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587767 |

Source

|

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898758-88-8 |

Source

|

| Record name | Cyclohexyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)